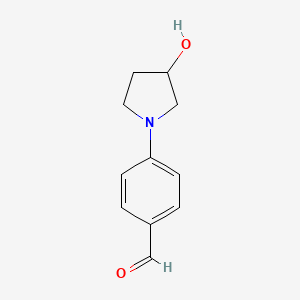

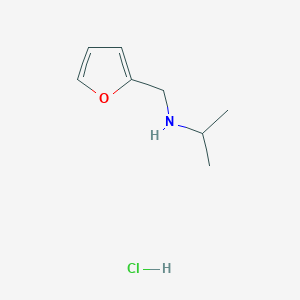

![molecular formula C15H11N3O3S2 B2887109 N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide CAS No. 110226-92-1](/img/structure/B2887109.png)

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are found in antibiotics like thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of benzothiazole derivatives is often achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .

Chemical Reactions Analysis

The metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted . Metalation reactions consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the functional groups attached to the benzothiazole ring . For example, the o-NO2 substituent with intrinsic steric hindrance engendered a distorted geometry .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. They act against a broad spectrum of microbial pathogens. The presence of the nitrobenzamide moiety can potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents .

Anticancer Activity

The structural features of thiazole compounds have been associated with antitumor and cytotoxic activities. Research into N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide could explore its efficacy as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .

Anti-Inflammatory Properties

Thiazole derivatives are known to exhibit anti-inflammatory effects. The compound could be investigated for its potential to inhibit pro-inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective properties. This compound could be studied for its ability to protect neuronal cells from damage or death, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Antiviral Applications

Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, thiazole derivatives like N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide could be valuable in the synthesis of compounds with antiviral capabilities .

Agricultural Chemicals

Thiazoles also find applications in agriculture, where they are used in the synthesis of fungicides and pesticides. The subject compound could be modified to enhance its utility in protecting crops from pests and diseases .

Photographic Sensitizers

Thiazole compounds have been utilized as photographic sensitizers. The compound could be explored for its potential use in improving the quality and stability of photographic materials .

Industrial Applications

Lastly, thiazole derivatives are used in various industrial applications, including as catalysts, dyes, and pigments. Research into the specific compound could lead to new industrial applications, leveraging its chemical properties .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-6-5-10(8-13(12)23-15)16-14(19)9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZFOQLOTCFZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)

![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)